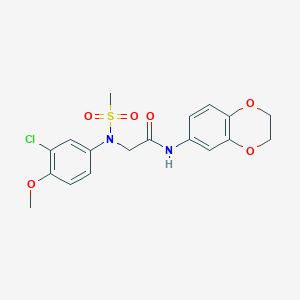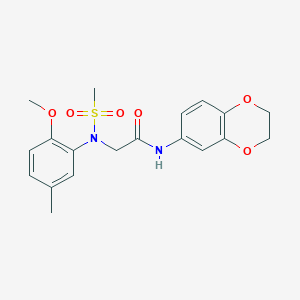![molecular formula C17H24N2O5S B3444706 ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B3444706.png)
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate, also known as GM-3, is a synthetic compound that has potential applications in scientific research. GM-3 is a derivative of glycine and piperidine, which are both common amino acids found in proteins. The compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate works by inhibiting various signaling pathways that are involved in cell growth and proliferation. It has also been shown to modulate the immune system and enhance the activity of immune cells.
Biochemical and Physiological Effects
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and enhancing the effectiveness of chemotherapy drugs. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have neuroprotective effects and can improve cognitive function. However, one of the limitations of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate.
Future Directions
There are several future directions for research on ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate. One area of research is the development of more efficient synthesis methods. Another area of research is the optimization of the dosage and administration of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate for cancer treatment. In addition, further studies are needed to determine the potential side effects of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate and its long-term safety. Finally, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore these potential uses.
Scientific Research Applications
Ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been studied for its potential use in treating various diseases. One of the main areas of research has been in cancer treatment. ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
ethyl 1-[2-(N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-3-24-17(21)14-9-11-18(12-10-14)16(20)13-19(25(2,22)23)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRXBIUPZRLJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3444629.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444631.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444649.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3444650.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444666.png)
![1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3444671.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B3444691.png)
![1-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444698.png)
![1-[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444722.png)

